Key Intermediate for Potent FMS Kinase Inhibitors
The value of 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine lies in its role as a key intermediate for synthesizing more complex, highly potent FMS kinase inhibitors. In a study of 18 pyrrolo[3,2-c]pyridine derivatives, the most potent compounds, 1e and 1r, which are structurally elaborated from this core, demonstrated IC50 values of 60 nM and 30 nM against FMS kinase, respectively [1]. This is a 1.6-fold and 3.2-fold improvement in potency over the lead compound, KIST101029 (IC50 = 96 nM) [1]. This demonstrates that the pyrrolo[3,2-c]pyridine core, when appropriately substituted, yields quantifiably superior activity, establishing this specific building block as a valuable asset for SAR campaigns.
| Evidence Dimension | FMS Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not applicable (compound is an intermediate). See comparator data for elaborated analogs. |
| Comparator Or Baseline | Compound 1r (elaborated analog): IC50 = 30 nM; Compound 1e (elaborated analog): IC50 = 60 nM; KIST101029 (lead compound): IC50 = 96 nM |
| Quantified Difference | Compound 1r is 3.2-fold more potent than KIST101029; Compound 1e is 1.6-fold more potent than KIST101029. |
| Conditions | In vitro FMS kinase inhibition assay. |
Why This Matters
Selecting this intermediate provides access to a proven chemical space where minor structural modifications yield significant, quantitative gains in target potency, a key metric for drug discovery programs.
- [1] El-Gamal, M. I. et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. J. Enzyme Inhib. Med. Chem. 2018, 33 (1), 1160-1166. View Source
